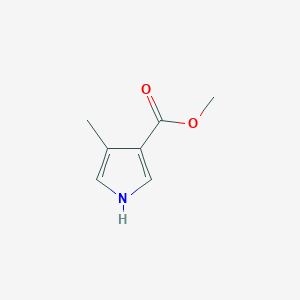

Methyl 4-methyl-1H-pyrrole-3-carboxylate

描述

Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic and medicinal chemistry. nih.govrsc.org Its structural motif is integral to a vast array of natural products and synthetic compounds that exhibit significant biological activities. nih.gov Pyrrole derivatives are recognized for their broad spectrum of pharmacological properties, including antibacterial, antiviral, anticancer, anti-inflammatory, and antioxidant activities. nih.gov The versatility of the pyrrole ring allows for the combination of different pharmacophores, leading to the development of more potent and selective therapeutic agents. rsc.org

The significance of the pyrrole scaffold is underscored by its presence in numerous commercially available drugs and compounds currently in clinical trials. nih.gov For instance, the blockbuster drug Atorvastatin, used for lowering cholesterol, features a pyrrole core. mdpi.com This highlights the enduring importance of this heterocyclic system in drug discovery and development. nih.gov Researchers are continually exploring novel synthetic methodologies to access functionalized pyrrole derivatives, aiming to expand the chemical space and uncover new therapeutic potentials. rsc.org The inherent reactivity and electronic properties of the pyrrole ring make it a privileged structure for designing molecules that can interact with various biological targets. nih.gov

The following table provides a summary of the diverse biological activities associated with pyrrole-containing compounds:

Table 1: Biological Activities of Pyrrole Scaffolds

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Antioxidant | Various Pathologies |

| Antifungal | Infectious Diseases |

| Antimalarial | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Enzyme Inhibition | Various Diseases |

Role of Methyl 4-methyl-1H-pyrrole-3-carboxylate as a Key Building Block and Research Target

This compound is a specific derivative of the pyrrole family that has garnered attention as a valuable building block in synthetic chemistry and as a target for various research applications. Its chemical structure, featuring both a methyl ester and a methyl group on the pyrrole ring, provides specific points for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules. researchgate.net

In academic research, this compound has been utilized as a fluorescent probe for the detection of copper ions. biosynth.com It exhibits selectivity and sensitivity in this application, with a reported detection limit of 0.5 nM and a 1:1 stoichiometry for copper binding. biosynth.com This specificity is crucial as it does not show significant reactivity with other metal ions like nickel or cadmium. biosynth.com Furthermore, this compound is sensitive to pH changes and can be employed in colorimetric assays to measure the pH of a sample. biosynth.com

The scientific community actively investigates the synthesis of various derivatives starting from this compound to explore their potential biological activities. For instance, novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net These studies have indicated that such derivatives possess good antibacterial and antifungal activity. researchgate.net

The following table summarizes the key research applications and findings related to this compound:

Table 2: Research Applications of this compound

| Application | Key Findings |

| Fluorescent Probe | Selective and sensitive detection of copper ions with a 0.5 nM detection limit. biosynth.com |

| pH Indicator | Can be used in colorimetric assays to measure pH. biosynth.com |

| Synthetic Building Block | Precursor for the synthesis of antimicrobial agents. researchgate.net |

| Medicinal Chemistry | Derivatives show potential as anticancer agents. rsc.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 4-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5-3-8-4-6(5)7(9)10-2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXMYWJRJTQUXQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570863 | |

| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40318-15-8 | |

| Record name | Methyl 4-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Classical and Established Synthetic Routes for Pyrrole (B145914) Derivatives

Traditional methods for pyrrole synthesis, while foundational, often rely on harsh reaction conditions. However, they remain synthetically valuable and have been adapted for various applications. wikipedia.orgalfa-chemistry.com

The Paal-Knorr synthesis is one of the most prominent methods for preparing substituted pyrroles. wikipedia.orguctm.edu This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. wikipedia.orgorganic-chemistry.orgsynarchive.com The process is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com

Adaptations to the classical Paal-Knorr synthesis have been developed to improve its efficiency and environmental footprint. These include the use of various catalysts and reaction media. For instance, iron(III) chloride has been used as a catalyst for the condensation of 2,5-dimethoxytetrahydrofuran with amines in water, providing N-substituted pyrroles in good to excellent yields under mild conditions. organic-chemistry.org Green chemistry principles have been applied by using bio-sourced organic acids like citric acid as catalysts, sometimes in solventless conditions facilitated by ball milling. lucp.net

| Reaction | Reactants | Reagents/Catalyst | Product | Reference |

| Classical Paal-Knorr | 1,4-Dicarbonyl, Primary Amine/Ammonia | Weak Acid (e.g., Acetic Acid) | Substituted Pyrrole | organic-chemistry.org |

| Iron-Catalyzed | 2,5-Dimethoxytetrahydrofuran, Amines | Iron(III) Chloride in Water | N-Substituted Pyrrole | organic-chemistry.org |

| Green Adaptation | 1,4-Dicarbonyl, Amine | Citric Acid (Ball Milling) | N-Substituted Pyrrole | lucp.net |

The Knorr pyrrole synthesis is another classical and widely used method that involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (such as an ester) positioned alpha to a carbonyl group, like a β-ketoester. wikipedia.org A significant challenge is that α-amino-ketones are prone to self-condensation and are therefore typically prepared in situ from the corresponding oxime via reduction with reagents like zinc dust in acetic acid. wikipedia.org The mechanism involves the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This intermediate subsequently undergoes cyclization and dehydration to form the final pyrrole product. wikipedia.org

This methodology has been applied to the synthesis of various pyrrole-3-carboxylate derivatives. For example, a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized using a multistep process that begins with a Knorr cyclization. researchgate.net The foundational "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, is a classic product of this reaction, arising from two equivalents of ethyl acetoacetate. wikipedia.org

| Starting Materials | Key Reagents | Intermediate | Final Product Type | Reference |

| α-Amino-ketone, β-Ketoester | Zinc, Acetic Acid | Enamine | Substituted Pyrrole | wikipedia.org |

| Ethyl acetoacetate (2 equiv.) | Sodium Nitrite, Zinc, Acetic Acid | Ethyl 2-aminoacetoacetate | Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate | wikipedia.org |

The cyclization of α-amino ynones represents a significant strategy for constructing pyrrole and related heterocyclic cores. mdpi.com This approach is particularly useful for the synthesis of pyrrolin-4-ones, which are structurally related to pyrrole-3-carboxylic acids. mdpi.com Modern advancements in this area often employ metal catalysts to facilitate the transformation. A notable example is the gold-catalyzed cyclization of conjugated ynones with various nucleophiles, which provides an efficient route to functionalized pyrroles with broad functional group compatibility. acs.org

Three-component reactions are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from simple precursors. Several such methods have been developed for pyrrole synthesis. rsc.org One established approach involves the reaction of 2,3-diketo esters, amines, and ketones to produce pyrrolin-4-ones. mdpi.com Another example is the reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of ammonium (B1175870) acetate, often using water as a solvent and ultrasonic irradiation to promote the reaction. rsc.org These multi-component strategies offer high atom economy and operational simplicity, making them attractive for building libraries of pyrrole derivatives. uctm.edu

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| 2,3-Diketo ester | Amine | Ketone | - | Pyrrolin-4-one | mdpi.com |

| Arylglyoxal hydrate | β-Dicarbonyl compound | Ammonium acetate | Ultrasonic irradiation in water | 5-Aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid ester | rsc.org |

| β-Naphthol | Benzaldehyde | Pyrrolyl benzamide | Citric acid, solvent-free, 120°C | 2-Hydroxynaphthyl pyrrole | uctm.edu |

Modern and Green Chemistry Approaches in Pyrrole Synthesis

Contemporary research in pyrrole synthesis emphasizes the development of environmentally benign and highly efficient methodologies, often leveraging metal catalysis to achieve novel transformations under mild conditions. lucp.net

Metal catalysts have become indispensable in modern organic synthesis, enabling the formation of pyrroles through various mechanistic pathways. uctm.edu A wide range of metals, including palladium, gold, iron, and copper, have been utilized. uctm.eduorganic-chemistry.org

Palladium-Catalyzed Reactions : Palladium catalysts can facilitate the aerobic oxidative intramolecular alkenylation of Csp³–H bonds. For instance, ethyl-3-(allylamino)-3-phenylacrylate can be converted to ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate using a palladium catalyst with molecular oxygen as the terminal oxidant. rsc.org

Gold-Catalyzed Reactions : Gold catalysts are effective in cascade hydroamination/cyclization reactions of α-amino ketones with alkynes, offering high regioselectivity and tolerance for various functional groups. organic-chemistry.org

Iron-Catalyzed Reactions : Iron catalysts can promote the radical cycloaddition of enamides and 2H-azirines to afford triaryl-substituted pyrroles under mild conditions. organic-chemistry.org

Copper-Catalyzed Reactions : Copper catalysts are particularly versatile. Cu(II) has been used to catalyze the cyclization of α-diazo-β-oxoamides with amines to form pyrrolinones. mdpi.com Other copper-catalyzed reactions include the double alkenylation of amides and the reaction of 1,4-dihalo-1,3-dienes to form the pyrrole ring. uctm.edu

These metal-catalyzed methods often provide access to highly functionalized pyrroles that are difficult to obtain through classical routes, representing a significant advancement in the synthesis of this important heterocyclic scaffold. uctm.edunih.gov

| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium (Pd) | Aerobic Oxidative Alkenylation | Ethyl-3-(allylamino)-3-phenylacrylate | Ethyl-4-methyl-2-phenyl-1H-pyrrole-3-carboxylate | rsc.org |

| Gold (Au) | Hydroamination/Cyclization | α-Amino ketones, Alkynes | Substituted Pyrroles | organic-chemistry.org |

| Iron (Fe) | Radical Cycloaddition | Enamides, 2H-Azirines | Triaryl-substituted Pyrroles | organic-chemistry.org |

| Copper (Cu) | Double Alkenylation of Amides | Amides | Substituted Pyrroles | uctm.edu |

| Copper (Cu) | Cyclization | α-Diazo-β-oxoamides, Amines | Pyrrolinones | mdpi.com |

Nanomaterial-Assisted Syntheses

The integration of nanomaterials as catalysts in the synthesis of pyrrole derivatives represents a significant advancement in green chemistry. researchgate.net These methodologies often lead to improved reaction efficiency and sustainability. researchgate.net Nanoparticles are of particular interest due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. researchgate.net

Magnetic nanoparticles, in particular, have been utilized to facilitate the synthesis of pyrrole scaffolds. Their key advantage lies in the ease of separation from the reaction mixture using an external magnet, allowing for simple catalyst recovery and reuse without significant loss of activity. For instance, Fe3O4@SiO2-PTMS-Guanidine-SA magnetic nanoparticles have been employed as an effective catalyst for the synthesis of N-substituted pyrroles from the reaction between primary amines and 2,5-hexanedione, achieving high to excellent yields under mild conditions. researchgate.net

Another example involves the use of ZnO nanostructures as a catalyst in the solvent-free synthesis of polysubstituted pyrroles. semanticscholar.org This method highlights the dual benefit of using a nanocatalyst in conjunction with green chemistry principles, such as the avoidance of volatile organic solvents. semanticscholar.org The application of such nanocatalysts can lead to shorter reaction times, milder conditions, and higher yields compared to conventional methods. nih.gov

Table 1: Examples of Nanomaterial-Assisted Syntheses of Pyrrole Derivatives

| Catalyst | Reactants | Product | Conditions | Key Advantages |

|---|---|---|---|---|

| Fe3O4@SiO2-PTMS-Guanidine-SA | Primary amines, 2,5-hexanedione | N-substituted pyrroles | Mild reaction conditions | Easy magnetic recovery, reusability |

| ZnO nanostructures | Multicomponent reaction | Polysubstituted pyrroles | Solvent-free | Green methodology, high efficiency |

Heterogeneous Catalysis in Pyrrole Formation

Heterogeneous catalysts are crucial in developing sustainable and industrially viable methods for pyrrole synthesis. nih.gov These catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), offer straightforward separation and recyclability, minimizing waste and production costs. nih.govsemanticscholar.org

Solid acid catalysts such as zeolites (e.g., ZSM-5), silica-alumina (SiO2-Al2O3), and alumina (Al2O3) are commonly used in the industrial production of pyrrole from furan and ammonia. researchgate.netuctm.edu The catalytic activity in these systems is often related to the number and strength of acid sites on the catalyst surface. researchgate.net For example, in the reaction of furan with ammonia, SiO2-Al2O3 has been identified as a highly effective catalyst, with its performance further improvable by the addition of metal oxide promoters like cadmium and strontium oxides, achieving yields up to 90%. researchgate.net

More recently, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. For instance, MIL-53(Al) has been used for the synthesis of pyrroles under solvent-free sonication conditions. semanticscholar.org Polystyrene-supported GaCl3 has also been demonstrated as a highly efficient and recyclable heterogeneous Lewis acid catalyst for the one-pot synthesis of N-substituted pyrroles. uctm.edu These advanced materials offer high surface areas and tunable porosity, contributing to their catalytic efficacy.

Green Solvent-Based Methods

The replacement of traditional volatile and often toxic organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. lucp.net In pyrrole synthesis, water, ethanol, ionic liquids, and deep eutectic solvents (DESs) have been successfully employed. semanticscholar.orgnih.gov

Water is an especially attractive solvent due to its low cost, non-flammability, and minimal environmental impact. nih.gov The Clauson-Kaas reaction, a key method for preparing N-substituted pyrroles, has been adapted to run efficiently in water. For example, the reaction between various amines and 2,5-dimethoxytetrahydrofuran can be catalyzed by ZrOCl2·8H2O or FeCl3·7H2O in water at moderate temperatures (60 °C), affording N-substituted pyrroles in good to excellent yields. nih.gov

Deep eutectic solvents (DESs), which are mixtures of quaternary ammonium salts and hydrogen-bond donors, have also been utilized as both the solvent and catalyst. A DES composed of choline chloride and L-(+)-tartaric acid effectively mediates the synthesis of N-substituted pyrroles from aromatic amines and 2,5-dimethoxytetrahydrofuran. nih.gov Similarly, polyethylene glycol (PEG-400) has served as an efficient and recyclable reaction medium for the one-pot synthesis of polysubstituted pyrroles. semanticscholar.org These green solvent systems often allow for simpler product isolation, for instance, by simple filtration if the product is insoluble in the reaction medium. semanticscholar.org

Microwave-Aided Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. nih.govmendeley.com The uniform heating provided by microwave irradiation enhances reaction efficiency, which is particularly beneficial for the synthesis of heterocyclic compounds like pyrroles. mendeley.comnih.gov

The Paal-Knorr synthesis, a fundamental method for preparing pyrroles, has been extensively adapted for microwave conditions. For instance, the condensation of 1,4-dicarbonyl compounds with amines can be carried out in water under microwave irradiation without a catalyst, demonstrating a green and efficient approach. pensoft.net In other variations, catalysts such as CaCl2·2H2O have been shown to be effective, low-cost, and non-toxic Lewis acids for microwave-assisted Paal-Knorr condensations. pensoft.net

Microwave assistance is not limited to the Paal-Knorr reaction. The Clauson-Kaas synthesis of N-substituted pyrroles has been successfully performed under microwave irradiation in water or under solvent-free conditions. nih.govpensoft.net One protocol describes reacting various amines with 2,5-dimethoxytetrahydrofuran under solvent-free conditions in the presence of molecular iodine as a catalyst, yielding diverse N-substituted pyrroles in 75–98% yields. nih.gov The use of microwaves often allows for the development of solvent-free and catalyst-free methods, further enhancing the green credentials of the synthetic protocol. mendeley.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrrole Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Paal-Knorr Condensation | Reflux in methanol for 24 h | 8 min irradiation | nih.gov |

| Clauson-Kaas Reaction | Heating in an oil bath for 60 min | 4 min irradiation | nih.gov |

Solvent-Free Reaction Conditions

Conducting reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to environmental pollution from chemical processes. semnan.ac.irresearchgate.net These methods can lead to safer, more environmentally friendly processes with simpler work-up procedures and often higher yields. researchgate.net

Several strategies have been developed for the solvent-free synthesis of pyrroles. One approach involves one-pot, multi-component reactions where neat reactants are mixed with a catalyst. For example, polyfunctionalized pyrrole derivatives have been synthesized by reacting aromatic aldehydes, ethyl acetoacetate, thiadiazole derivatives, and nitromethane in the presence of an ionic liquid catalyst under solvent-free conditions. semnan.ac.ir This method boasts advantages like high yield, mild reaction conditions, and short reaction times. semnan.ac.ir

Mechanochemistry, specifically ball milling, is another powerful technique for solvent-free synthesis. N-substituted pyrrole derivatives have been prepared through mechanochemical activation using bio-sourced organic acids like citric acid as catalysts. lucp.net This solventless methodology utilizes non-toxic catalysts derived from biomass. lucp.net Additionally, some reactions can be performed simply by heating a mixture of the reactants with a catalyst, as demonstrated in the synthesis of 2-hydroxynaphthyl pyrroles using citric acid or trichloroacetic acid. uctm.edu

Specific Preparations Involving Methyl 4-methyl-1H-pyrrole-3-carboxylate as a Precursor

Synthesis of Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate

The conversion of this compound to Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate involves the alkylation of the pyrrole nitrogen. This N-methylation is a common transformation for modifying the properties of pyrrole-containing compounds. A typical procedure for this type of reaction would involve a methylating agent and a base.

While a specific documented synthesis starting directly from this compound was not found in the provided search results, a general and analogous procedure can be inferred from standard organic chemistry practices for N-alkylation of pyrroles. The reaction would likely proceed as follows:

Deprotonation : The pyrrole NH proton is acidic and can be removed by a suitable base. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3). The choice of base depends on the reactivity required.

Nucleophilic Attack : The resulting pyrrolide anion acts as a nucleophile and attacks the methylating agent.

Methylating Agent : Common methylating agents include methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4), or methyl tosylate.

The reaction is typically carried out in an inert aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Hypothetical Reaction Scheme:

Reactants :

this compound

Base (e.g., Sodium Hydride, NaH)

Methylating Agent (e.g., Methyl Iodide, CH3I)

Solvent :

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure :

The pyrrole starting material is dissolved in the anhydrous solvent.

The base is added portion-wise to deprotonate the pyrrole nitrogen, often accompanied by the evolution of hydrogen gas if NaH is used.

The methylating agent is then added, and the reaction is stirred, possibly with gentle heating, until completion is indicated by a technique like Thin Layer Chromatography (TLC).

Work-up involves quenching the reaction, extracting the product into an organic solvent, washing, drying, and purifying, typically by column chromatography.

This standard procedure for N-alkylation highlights a versatile method for modifying the pyrrole core, enabling the synthesis of derivatives like Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate.

Halogenation Reactions (e.g., with N-Bromosuccinimide)

Halogenation of the pyrrole ring is a significant transformation for modifying the electronic and steric properties of this compound and its derivatives. The introduction of halogen atoms can be a key step in the synthesis of more complex molecules, including various natural products and pharmacologically active compounds. wikipedia.org The reactivity of the pyrrole ring towards electrophilic substitution makes halogenation a feasible, albeit sometimes challenging, synthetic operation due to the potential for polyhalogenation. organic-chemistry.org

The choice of halogenating agent and reaction conditions is crucial to control the regioselectivity and the degree of halogenation. For electron-rich heterocyclic systems like pyrroles, reagents such as N-Bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) to prevent over-bromination and the formation of unwanted byproducts. masterorganicchemistry.comresearchgate.net NBS serves as a source of electrophilic bromine, typically leading to monobromination at the most electron-rich, unsubstituted position of the pyrrole ring. masterorganicchemistry.commissouri.edu

Detailed research on the halogenation of pyrrole esters, such as derivatives of this compound, has demonstrated the utility of N-halosuccinimides in achieving selective halogenation. For instance, in a related system, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate was successfully carried out using N-chlorosuccinimide (NCS). nih.gov This highlights the applicability of N-halosuccinimides for the halogenation of substituted pyrrole carboxylates.

The reaction conditions for halogenation with NBS are generally mild. The reaction is often carried out in a suitable organic solvent, such as dichloromethane or acetonitrile, at or below room temperature. nih.gov The regiochemical outcome is dictated by the directing effects of the substituents on the pyrrole ring. For this compound, the ester group at C3 is deactivating, while the methyl group at C4 is activating. The unsubstituted positions are C2 and C5, which are the most likely sites for electrophilic attack.

The following table summarizes representative conditions for the halogenation of a substituted pyrrole carboxylate, based on findings from related structures.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-trichloroacetyl-5-methyl-1H-pyrrole | N-chlorosuccinimide (NCS) | Dichloromethane | Room Temperature | Overnight | 4-chloro-2-trichloroacetyl-5-methyl-1H-pyrrole | 61% | nih.gov |

| ethyl 5-methyl-1H-pyrrole-2-carboxylate | Selectfluor | Acetonitrile/Acetic Acid | 0 °C | 2 hours | ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate | Not specified (crude) | nih.gov |

Chemical Reactivity and Transformation Studies of Methyl 4 Methyl 1h Pyrrole 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

Pyrrole and its derivatives are generally more susceptible to electrophilic attack than benzene. This increased reactivity is due to the nitrogen atom's lone pair of electrons, which stabilizes the cationic intermediate formed during the substitution. wikipedia.org For pyrrole itself, electrophilic substitution typically occurs at the C2 or C5 positions due to the greater stability of the resulting intermediate. However, the presence of substituents on the pyrrole ring can direct incoming electrophiles to other positions.

In the case of Methyl 4-methyl-1H-pyrrole-3-carboxylate, the existing methyl and carboxylate groups influence the position of further substitution. While specific studies on this exact compound are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution on substituted pyrroles can be applied. The methyl group at the C4 position is an activating group, tending to direct electrophiles to adjacent positions. Conversely, the methyl carboxylate group at the C3 position is a deactivating group, which would disfavor substitution at adjacent positions. The interplay of these electronic effects, along with steric hindrance, will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgyoutube.com

For instance, in the nitration of benzene, the active electrophile is the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid. masterorganicchemistry.com A similar mechanism would be expected for the nitration of a pyrrole derivative, where the π electrons of the pyrrole ring attack the electrophile. libretexts.orgmasterorganicchemistry.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Pyrrole Ring | Electronic Effect | Expected Directing Influence |

| -CH₃ | C4 | Activating (Electron-donating) | Ortho, Para (C3, C5) |

| -COOCH₃ | C3 | Deactivating (Electron-withdrawing) | Meta (C5) |

Note: The table presents general directing effects. The actual outcome on this compound would be a combination of these effects and steric factors.

Reactions Involving the Ester Moiety (e.g., Hydrolysis to Carboxylic Acid)

The ester group in this compound is susceptible to various transformations, most notably hydrolysis to the corresponding carboxylic acid. This reaction can be catalyzed by either acid or base. mnstate.edu

Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol.

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to yield the carboxylate anion and methanol. A final acidification step is required to protonate the carboxylate and obtain the free carboxylic acid. mnstate.edu

A study by Herath and Cosford demonstrated a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. In this process, the HBr generated as a by-product in the Hantzsch pyrrole synthesis was utilized to hydrolyze the tert-butyl ester in situ to the corresponding carboxylic acid. nih.govresearchgate.net While this study used a tert-butyl ester, the principle of in situ acid-catalyzed hydrolysis is relevant.

Functional Group Interconversions at the Pyrrole Ring and Substituents

The functional groups present on the pyrrole ring and its substituents in this compound can be chemically modified to introduce new functionalities. These interconversions are crucial for the synthesis of a diverse range of pyrrole derivatives.

For example, the ester group can be reduced to an alcohol. A study on a polyfunctional pyrrole, 4-formyl-2-carboxylic acid methyl ester, showed that selective reduction of the formyl group to an alcohol could be achieved using sodium borohydride (B1222165) without affecting the ester group. sunderland.ac.uk Conversely, stronger reducing agents like lithium aluminum hydride would likely reduce both the ester and any other reducible functional groups.

The methyl group on the pyrrole ring could potentially undergo oxidation to a carboxylic acid, although this would require harsh conditions that might also affect the pyrrole ring itself. sunderland.ac.uk Other transformations could include the conversion of the ester to an amide by reaction with an amine.

Table 2: Potential Functional Group Interconversions

| Starting Functional Group | Reagent/Condition | Resulting Functional Group |

| Ester (-COOCH₃) | LiAlH₄ | Alcohol (-CH₂OH) |

| Ester (-COOCH₃) | RNH₂ | Amide (-CONHR) |

| Methyl (-CH₃) | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid (-COOH) |

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

Pyrrole and its derivatives can participate in cycloaddition reactions. The Van Leusen pyrrole synthesis is a well-known example of a [3+2] cycloaddition reaction used to form the pyrrole ring itself. mdpi.comnih.gov This reaction involves a tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene. The mechanism involves the formation of a carbanion from TosMIC under basic conditions, which then attacks the alkene. This is followed by an intramolecular [3+2] cycloaddition and elimination of the tosyl group to form the pyrrole ring. mdpi.comresearchgate.net

While this compound is the product of such a reaction, the pyrrole ring itself can also act as a diene in Diels-Alder [4+2] cycloaddition reactions, particularly when an electron-withdrawing group is present on the nitrogen atom. wikipedia.org Additionally, pyrroles can react with carbenes in a [2+1] cycloaddition. wikipedia.org

Recent research has also explored the synthesis of novel spiro pyrrole/pyrrolizine/thiazole compounds and hexahydropyrrolo[3,4-b]pyrrole-fused quinolines through [3+2] cycloaddition reactions. rsc.orgrsc.org These studies highlight the versatility of this reaction type in generating complex heterocyclic systems.

Radical Reactions and Their Mechanisms

The study of radical reactions involving pyrroles reveals that the site of radical attack and the subsequent reaction pathway are highly dependent on the structure of the pyrrole derivative. Research by Gritter et al. showed that hydrogen atom abstraction from the methyl group of N-methylpyrrole leads to a radical that can either dimerize or attack the diene system of another N-methylpyrrole molecule. ibm.com

In contrast, for unsubstituted pyrrole, hydrogen atom abstraction occurs at the 2-position of the ring, and the resulting pyrrole radical acts as an effective free-radical trap. ibm.com

A plausible mechanism for the arylation of pyrroles via a radical pathway involves the initial reaction of an electrophilic aryl radical with the pyrrole to form an allyl radical. This intermediate is then stabilized by resonance and, in the presence of an oxidizing agent like O₂, loses an electron and a proton to yield the C-2 arylated pyrrole. acs.org The presence of substituents on the pyrrole ring, such as in this compound, would influence the stability of the radical intermediates and thus the regioselectivity of the arylation.

Polymerization Potentials of Pyrrole Derivatives

Pyrrole and its derivatives are well-known for their ability to be polymerized into conducting polymers. Polypyrrole (PPy) and its derivatives have attracted significant interest due to their high conductivity and biocompatibility. nih.gov The polymerization can be achieved through electrochemical or chemical oxidation methods. mdpi.com

In electrochemical polymerization, a potential is applied to an electrode in a solution containing the pyrrole monomer, causing it to oxidize and polymerize on the electrode surface. nih.govmdpi.com Chemical oxidation polymerization involves the use of a suitable oxidant, such as ammonium (B1175870) persulfate or iron (III) chloride, to initiate the polymerization in a reaction medium. mdpi.comresearchgate.net

The properties of the resulting polymer, such as solubility and thermal stability, can be tuned by introducing substituents on the pyrrole monomer. mdpi.com For example, N-substituted pyrrole derivatives have been shown to improve the solubility of the resulting polymer. mdpi.com While there is no specific mention of the polymerization of this compound in the provided search results, its structure suggests it could be a candidate for polymerization, and the resulting polymer would have properties influenced by the methyl and methyl carboxylate substituents. The polymerization rate and polymer yield can be increased by using an initiator with a lower oxidation potential than the pyrrole monomer. google.com

Derivatization Strategies and Analogue Synthesis Based on Methyl 4 Methyl 1h Pyrrole 3 Carboxylate

Amidation and Carbamoylation Reactions

The ester moiety at the C3 position is a prime site for modification, most commonly through conversion to amides. Amidation significantly alters the hydrogen bonding capacity and polarity of the molecule, which can profoundly impact biological target interactions. The synthesis of pyrrole-3-carboxamides is a key step in the development of numerous biologically active compounds. researchgate.net

The direct amidation of methyl 4-methyl-1H-pyrrole-3-carboxylate can be achieved by heating with a primary or secondary amine, sometimes with a catalyst. However, a more common and efficient approach involves a two-step process:

Saponification (hydrolysis) of the methyl ester to the corresponding 4-methyl-1H-pyrrole-3-carboxylic acid using a base like sodium hydroxide (B78521).

Coupling of the resulting carboxylic acid with an amine using a standard peptide coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or by converting the acid to a more reactive intermediate like an acid chloride using thionyl chloride (SOCl₂).

Carbamoylation, the formation of carbamates, can also be achieved from the parent pyrrole (B145914). This typically involves reacting the pyrrole nitrogen (after deprotonation) with a carbamoyl (B1232498) chloride or by reacting an alcohol with an N-pyrrole carbonyl derivative, though modifications at the ester group are more frequently explored in SAR studies.

These reactions allow for the introduction of a wide array of functional groups, enabling systematic exploration of the chemical space around the pyrrole core.

| Reactant Amine/Alcohol | Reaction Type | Resulting Functional Group | Potential Significance |

|---|---|---|---|

| Aniline | Amidation | -C(O)NHPh (Phenylamide) | Introduces an aromatic ring, increasing potential for π-stacking interactions. |

| Benzylamine | Amidation | -C(O)NHCH₂Ph (Benzylamide) | Adds a flexible aromatic group. |

| Morpholine | Amidation | -C(O)N(CH₂CH₂)₂O (Morpholinyl amide) | Increases polarity and aqueous solubility. |

| Ethanol | Transesterification | -C(O)OCH₂CH₃ (Ethyl ester) | Modifies steric bulk and lipophilicity compared to the methyl ester. |

Introduction of Diverse Substituents via Coupling Reactions (e.g., Heck-type Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, enabling the addition of diverse substituents to the pyrrole ring. researchgate.net To utilize these reactions, the pyrrole ring must first be functionalized with a suitable leaving group, typically a halide (e.g., bromine or iodine), at positions C2 or C5.

The Mizoroki-Heck reaction, or Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org For a halogenated derivative of this compound, this allows for the introduction of vinyl groups and other unsaturated moieties. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the pyrrole-halide bond, followed by alkene insertion and subsequent β-hydride elimination to yield the substituted pyrrole and regenerate the catalyst. organic-chemistry.org

Beyond the Heck reaction, other palladium-catalyzed couplings are widely used:

Suzuki Coupling: Reacts a halo-pyrrole with an aryl or vinyl boronic acid to form biaryl or vinyl-substituted pyrroles.

Sonogashira Coupling: Couples a halo-pyrrole with a terminal alkyne to introduce alkynyl substituents.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between a halo-pyrrole and an amine.

These reactions dramatically expand the structural diversity achievable from the initial pyrrole scaffold, which is crucial for developing libraries of compounds for high-throughput screening. nih.gov

| Coupling Reaction | Coupling Partner | Substituent Introduced | Example Starting Material |

|---|---|---|---|

| Heck | Styrene | -CH=CHPh (Styrenyl) | Methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate |

| Suzuki | Phenylboronic acid | -Ph (Phenyl) | Methyl 5-iodo-4-methyl-1H-pyrrole-3-carboxylate |

| Sonogashira | Phenylacetylene | -C≡CPh (Phenylethynyl) | Methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate |

| Buchwald-Hartwig | Aniline | -NHPh (Phenylamino) | Methyl 5-bromo-4-methyl-1H-pyrrole-3-carboxylate |

Design and Synthesis of 4-oxo Derivatives of Pyrrole-3-carboxylic Acids

Modification of the pyrrole ring itself can lead to novel heterocyclic systems with distinct biological properties. The synthesis of 4-oxo derivatives, also known as pyrrolin-4-ones, from pyrrole-3-carboxylic acid precursors is of significant interest, as this scaffold is found in compounds with antimalarial and HIV-1 protease inhibitory activities. researchgate.netmdpi.com

A synthetic route to a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid derivative starts from a β-enamino amide, which undergoes acylation followed by an acid-catalyzed intramolecular cyclization. mdpi.com For example, an appropriately substituted enamine can be treated with trifluoroacetic acid (TFA), which removes a protecting group (like Boc) and facilitates a 5-exo-trig ring closure to form the pyrrolin-4-one ring system. researchgate.net This transformation converts the aromatic pyrrole core into a non-aromatic, partially saturated, and functionalized heterocyclic ring.

The introduction of the oxo group at the C4 position creates a new point for hydrogen bonding and alters the geometry of the ring, which can lead to novel interactions with biological targets.

| Starting Material Class | Key Reaction Step | Product Core Structure | Reference |

|---|---|---|---|

| Glycine-derived enamino amide | Acid-catalyzed intramolecular cyclization | 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole | mdpi.comresearchgate.net |

| β-enaminones | Oxidative cyclization | Pyrrolin-4-one | mdpi.com |

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, systematically modifying a lead compound's structure to map the molecular features responsible for its biological activity. This compound provides a rich template for such studies. Modifications are typically made at several key positions to probe their effect on potency, selectivity, and metabolic stability. acs.org

In the development of pyrrolone antimalarials, extensive SAR studies were conducted on a related scaffold. nih.gov These studies provide a blueprint for how one might approach the SAR of this compound derivatives:

N1-Position: The N-H can be substituted with various alkyl or aryl groups. This region is often solvent-exposed and can be used to modify solubility or introduce vectors for further functionalization.

C4-Methyl Group: This group can be altered to probe steric tolerance in the target's binding pocket. Replacing it with hydrogen, a larger alkyl group (e.g., ethyl), or a trifluoromethyl group can significantly impact activity. For instance, in some antimalarial pyrrolones, the methyl groups on the pyrrole ring were found to be potential sites of metabolism, and their removal led to a significant loss of activity. nih.gov

C3-Ester/Amide Group: As discussed in section 4.1, this is one of the most commonly modified positions. Converting the ester to a wide variety of amides allows for probing hydrogen bond donor/acceptor patterns and exploring different substituent spaces.

C2 and C5 Positions: Introducing substituents via coupling reactions (section 4.2) allows for the exploration of large, often aromatic, groups that can form critical interactions with the target protein.

The findings from these systematic modifications are used to build a comprehensive SAR model, guiding the design of more potent and drug-like analogues. nih.gov

| Modification Site | Original Group | Modified Group | Observed Effect on Activity | Rationale/Interpretation |

|---|---|---|---|---|

| N1-H | -H | -CH₃ (Methyl) | Decrease | The N-H may act as a crucial hydrogen bond donor. |

| C4-CH₃ | -CH₃ (Methyl) | -H | Significant Decrease | The methyl group may be involved in a key hydrophobic interaction or provide optimal steric fit. nih.gov |

| C3-COOCH₃ | -COOCH₃ (Methyl Ester) | -CONH(4-F-Ph) (4-Fluoroanilide) | Increase | The amide provides a hydrogen bond donor, and the fluoro-phenyl group accesses a new binding pocket. |

| C5-H | -H | -Ph (Phenyl) | Increase | The phenyl group provides a beneficial van der Waals or π-stacking interaction. |

Pharmacological and Biological Research Applications of Methyl 4 Methyl 1h Pyrrole 3 Carboxylate Derivatives

Antimicrobial Agents Research

The search for novel antimicrobial agents is a critical area of research due to the increasing prevalence of drug-resistant pathogens. Derivatives of Methyl 4-methyl-1H-pyrrole-3-carboxylate have been extensively investigated for their potential to combat bacterial and fungal infections.

Antibacterial Activity (e.g., Anti-Staphylococcus)

Several studies have highlighted the efficacy of pyrrole (B145914) derivatives against Gram-positive bacteria, particularly Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of different substituents on the pyrrole ring has been shown to significantly influence the antibacterial potency.

For instance, a series of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives were synthesized and demonstrated notable antibacterial activities against Staphylococcus spp. nih.gov Another study on pyrrole-ligated 1,3,4-oxadiazoles revealed that compounds with branched alkyl groups derived from amino acids exhibited good antibacterial activity. mdpi.com Furthermore, certain 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising antibacterial activity against gram-positive bacteria like S. aureus and B. cereus, with some compounds exhibiting potency equal to or greater than the standard antibiotic tetracycline. researchgate.net A novel fluoro-derivative of marinopyrrole A, a marine natural product, also showed an improved profile of potency and rapid, concentration-dependent killing of MRSA. mdpi.com

**Table 1: Antibacterial Activity of Selected Pyrrole Derivatives against *Staphylococcus aureus***

| Compound/Derivative | Test Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| 1-(2-Chloro-6-fluorobenzyl)-2,5-dimethyl-4-((phenethylamino)methyl)-1H-pyrrole-3-carboxylate | Mycobacterium tuberculosis H37Ra | 77 µM | nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Staphylococcus aureus | 0.008 μg/mL | nih.gov |

| Marinopyrrole A (1) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Significant antibiotic activity | mdpi.com |

| Fluoro-derivative of marinopyrrole A (1e) | MRSA | 1-4 fold improvement over parent compound | mdpi.com |

| 1,2,3,4-tetrasubstituted pyrrole derivatives (4, 11, 12) | S. aureus | Promising activity, equal or more than tetracycline | researchgate.net |

Antifungal Activity (e.g., Against Candida albicans, Aspergillus niger)

Derivatives of this compound have also been evaluated for their antifungal properties against various pathogenic fungi. Research has shown that specific structural modifications can lead to potent antifungal agents.

A series of N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole derivatives were reported as potent anti-Candida agents. nih.gov One of the most potent compounds from this series exhibited a minimum inhibitory concentration (MIC90) of 0.032 µg/mL against 12 strains of Candida albicans, making it significantly more potent than reference drugs like bifonazole (B1667052) and fluconazole. nih.gov Another study described new pyrrole derivatives with potent antifungal activity, where a compound containing a 4-hydroxyphenyl ring was found to be highly active against C. albicans. jmcs.org.mxresearchgate.net Additionally, some pyrrole chalcone (B49325) derivatives have demonstrated good antifungal activity, which was enhanced by the introduction of a methoxy (B1213986) group. researchgate.net Research has also explored the activity of these compounds against Aspergillus species, with some derivatives showing promising results. nih.govmdpi.comijbpsa.com

Table 2: Antifungal Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| N-substituted 1-[(aryl)(4-aryl-1H-pyrrol-3-yl)methyl]-1H-imidazole (compound 1d) | Candida albicans (12 strains) | MIC90 = 0.032 µg/mL | nih.gov |

| Pyrrole derivative with 4-hydroxyphenyl ring (compound 3c) | Candida albicans | Highly active compared to Clotrimazole | jmcs.org.mxresearchgate.net |

| Pyrrole chalcone derivatives with methoxy group | Fungal strains | Good antifungal activity | researchgate.net |

| Angelicin (furanocoumarin) | Aspergillus niger, Candida albicans | Showed antifungal activity | ijbpsa.com |

| Hinokitiol | Candida albicans | MIC = 8.21 µg/mL | mdpi.com |

Antiviral Research (e.g., Hepatitis B Virus (HBV) Capsid Protein Assembly Inhibition)

The antiviral potential of pyrrole derivatives has been a subject of investigation, with a particular focus on the Hepatitis B virus (HBV). HBV infection is a major global health issue, and the development of new antiviral therapies is crucial. nih.gov

Research into pyrrole-scaffold inhibitors has provided insights into their binding characteristics with the HBV core protein. rsc.org These compounds, belonging to the Capsid Assembly Modulator (CAM) class, function by disrupting the assembly of the viral capsid, a critical step in the HBV replication cycle. nih.gov Molecular dynamics simulations have shown that these pyrrole inhibitors exhibit strong nonpolar interactions with key residues in a solvent-accessible region of the HBV core protein. rsc.org A helioxanthin (B1673044) analogue, which contains a pyrrole-like core, demonstrated potent anti-HBV activity by suppressing HBV RNA and protein expression, as well as DNA replication. nih.gov This analogue was found to inhibit the activity of all HBV promoters by decreasing the binding of essential hepatocyte nuclear factors. nih.gov

Anti-Inflammatory Compound Development

Pyrrole derivatives have been explored for their anti-inflammatory properties. nih.gov Inflammation is a complex biological response implicated in numerous diseases, and the development of novel anti-inflammatory agents is an ongoing effort in medicinal chemistry. mdpi.comnih.gov

A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. mdpi.com Additionally, some pyrrole derivatives have shown potent inhibitory activity towards the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). mdpi.com These findings suggest that the pyrrole scaffold can be effectively utilized to design and develop new anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Cytotoxicity and Antitumor/Anticancer Investigations

The cytotoxic and antitumor potential of pyrrole derivatives has been a significant area of research. nih.gov Many studies have demonstrated the ability of these compounds to inhibit the proliferation of various cancer cell lines.

A novel series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment were identified as inhibitors of the zeste enhancer homolog 2 (EZH2), which is highly expressed in many malignant tumors. rsc.org One compound, in particular, showed a significant ability to reduce the cellular H3K27me3 level in K562 cells and increase the expression of a downstream tumor suppressor gene. rsc.org Another study on a new series of pyrrole derivatives showed dose- and time-dependent cytotoxic activity against human adenocarcinoma-derived cell lines, with the highest antitumor properties observed against colon cancer cells. nih.gov

Table 3: Cytotoxic Activity of Selected Pyrrole Derivatives

| Compound/Derivative | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|

| Pyrrole-3-carboxamide derivative (DM-01) | K562 (leukemia) | Powerful inhibition towards EZH2, reduced H3K27me3 levels | rsc.org |

| Pyrrole derivative (4d) | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Strongest cytotoxic effect, especially against LoVo cells | nih.gov |

Enzyme Inhibition Studies (e.g., Notum Carboxylesterase Inhibition, HIV-1 Protease Inhibition)

Derivatives of this compound have been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Notum Carboxylesterase Inhibition

Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway, which is crucial for numerous cellular processes. nih.govcrick.ac.uk Inhibition of Notum is being explored as a therapeutic strategy for diseases such as cancer, osteoporosis, and neurodegenerative disorders. nih.govucl.ac.uk Several small-molecule inhibitors of Notum containing a pyrrole core have been identified through various screening methods. nih.govsemanticscholar.org For example, 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid was identified as a potent inhibitor. nih.gov X-ray crystallography studies have provided detailed insights into how these inhibitors bind to the active site of Notum. nih.gov

HIV-1 Protease Inhibition

The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.govnih.gov Pyrrolin-4-ones, which are structurally related to derivatives of this compound, have been identified as having HIV-1 protease inhibitory activities. mdpi.com Researchers have designed and synthesized various pyrrole-based compounds as potential HIV-1 protease inhibitors, with some showing significant affinity for the enzyme. nih.govresearchgate.net Additionally, some N-substituted pyrrole derivatives have been found to inhibit HIV-1 entry by targeting the gp41 transmembrane subunit of the HIV envelope glycoprotein. frontiersin.org

Other Pharmacological Activities (e.g., Antimalarial, Acid Secretion Inhibition, Neuroexcitatory Effects)

Derivatives of the core pyrrole structure, akin to this compound, have been investigated for a range of other pharmacological applications beyond mainstream research areas. These explorations have revealed potential activities in combating infectious diseases, regulating physiological processes, and modulating neurological pathways.

Antimalarial Activity

The pyrrole scaffold is a recurring motif in the development of new antimalarial agents. Research has focused on modifying the pyrrole ring to create compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org For instance, a class of compounds known as pyrrolones has been identified as having potent antimalarial properties. nih.gov One such derivative, ethyl 5-((2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)pyrrol-3-yl)methylene)-2-methyl-4-oxo-1H-pyrrole-3-carboxylate, demonstrated significant activity against the K1 strain of P. falciparum, which is resistant to chloroquine (B1663885) and pyrimethamine. acs.orgnih.gov

Further structure-activity relationship (SAR) studies on these pyrrolone derivatives aimed to improve their drug-like properties, such as aqueous solubility and metabolic stability, which were initial challenges. nih.gov Modifications, including the replacement of a phenyl ring with a piperidine (B6355638) and other scaffold hops, led to derivatives with enhanced in vitro antimalarial activity and better selectivity for the parasite over mammalian cells. nih.gov Similarly, novel 4-amino-7-chloroquinoline derivatives incorporating a pyrrolizidinylmethyl moiety have shown potent in vitro and in vivo antimalarial effects, inhibiting the formation of beta-hematin in the parasite. nih.gov These studies underscore the versatility of the pyrrole core in designing new molecules to combat drug-resistant malaria. nih.govnih.gov

Table 1: Antimalarial Activity of Selected Pyrrole Derivatives

| Compound Class | Example Compound | Target/Organism | Key Findings |

|---|---|---|---|

| Pyrrolones | Ethyl 5-((2,5-dimethyl-1-(2-(trifluoromethyl)phenyl)pyrrol-3-yl)methylene)-2-methyl-4-oxo-1H-pyrrole-3-carboxylate | Plasmodium falciparum (K1, resistant strain) | Potent activity (EC50 ~9 nM) and efficacy in a mouse model. acs.org |

| Modified Pyrrolones | Piperidine-substituted pyrrolones | Plasmodium falciparum | Improved in vitro antimalarial activities and selectivity over mammalian cells. nih.gov |

Acid Secretion Inhibition

Pyrrole derivatives have emerged as a significant class of compounds for inhibiting gastric acid secretion. They form the basis of a new category of drugs known as potassium-competitive acid blockers (P-CABs). nih.govnih.gov These agents work by inhibiting the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. nih.govcapes.gov.br Unlike traditional proton pump inhibitors (PPIs), which require acid activation, P-CABs act competitively with potassium ions, allowing for a more rapid onset of action. nih.gov

A notable example is the drug Vonoprazan (TAK-438), which is a 1,5-diarylpyrrole derivative. nih.gov The development of TAK-438 involved the synthesis and evaluation of numerous novel pyrrole derivatives to find a potent antisecretory agent. nih.govnih.gov The compound 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438) was selected for its potent H+,K+-ATPase inhibitory activity and its ability to suppress histamine-stimulated gastric acid secretion in animal models. nih.govresearchgate.net Its efficacy and longer duration of action compared to conventional PPIs make it a promising candidate for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers. nih.govresearchgate.net

Neuroexcitatory and Neuroprotective Effects

The role of pyrrole derivatives in the central nervous system is complex, with studies indicating potential for both neuroprotective and, in other contexts, neuroexcitatory effects. While some compounds can exhibit excitatory properties, recent research has highlighted the neuroprotective potential of synthetic pyrrole derivatives. brieflands.com

In studies using a cellular model of Parkinson's disease, novel 1,5-diaryl pyrrole derivatives demonstrated the ability to protect PC12 cells from neurotoxicity induced by 6-hydroxydopamine (6-OHDA). brieflands.com The mechanism of this neuroprotection appears to involve the suppression of oxidative stress and neuroinflammation. The compounds were found to inhibit the production of intracellular reactive oxygen species (ROS) and lipid peroxidation. brieflands.com Furthermore, some derivatives were shown to act by suppressing the COX-2/PGE2 pathway, an inflammatory cascade associated with neurodegenerative diseases. brieflands.com These findings suggest that specific pyrrole structures can serve as promising agents for preventing the progression of neurodegenerative conditions by mitigating oxidative stress and inflammation-induced apoptosis. brieflands.com

Role in Drug Design and Development: Case Studies of Pyrrole-Containing Pharmaceuticals (e.g., Atorvastatin, Sunitinib)

The simple pyrrole ring is a foundational structural motif in medicinal chemistry, serving as a key building block for complex, multi-billion dollar drugs. acs.orgrsc.org Its unique electronic and structural properties allow it to be chemically elaborated into highly functionalized molecules that can interact precisely with biological targets. The development of major pharmaceuticals such as Atorvastatin and Sunitinib provides compelling case studies of how the pyrrole core is integral to modern drug design.

Atorvastatin

Atorvastatin (marketed as Lipitor) is a member of the statin class of drugs used to lower cholesterol by inhibiting HMG-CoA reductase. acs.orgbiomolther.org The chemical architecture of Atorvastatin is centered on a highly substituted pyrrole ring. biomolther.orgresearchgate.net This core is essential for the drug's activity, providing the rigid scaffold from which the other functional groups are oriented to bind effectively to the enzyme's active site.

The synthesis of Atorvastatin often employs the Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine. biomolther.orgresearchgate.net In this convergent synthesis, two key fragments are prepared separately and then combined to form the central pyrrole core in a crucial step. biomolther.orgresearchgate.net While this compound itself is not a direct precursor, the synthetic strategies highlight the fundamental importance of building the pyrrole ring system to achieve the final complex drug molecule. The success and widespread use of Atorvastatin underscore the value of the pyrrole scaffold in creating effective therapies for cardiovascular disease. acs.org

Table 2: Role of Pyrrole Core in Atorvastatin and Sunitinib

| Drug | Therapeutic Class | Role of Pyrrole Core | Key Synthetic Intermediate(s) Related to Pyrrole |

|---|---|---|---|

| Atorvastatin | HMG-CoA Reductase Inhibitor (Statin) | Central, pentasubstituted scaffold essential for binding to the enzyme's active site. acs.org | A 1,4-dicarbonyl compound and a primary amine are used to construct the pyrrole ring via Paal-Knorr synthesis. biomolther.orgresearchgate.net |

Sunitinib

Sunitinib (marketed as Sutent) is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). ewa.pubnih.gov The molecular structure of Sunitinib features a central 2,4-dimethyl-1H-pyrrole-3-carboxamide unit. ewa.pub This pyrrole component serves as a critical linker, connecting a 5-fluoro-1,3-dihydroindol-2-one moiety on one side and a diethylaminoethyl side chain via an amide bond on the other. ewa.pub

The synthesis of Sunitinib prominently features a pyrrole intermediate that is structurally very similar to this compound. A key step in many synthetic routes is the Knoevenagel condensation between 5-fluoro-1,3-dihydroindol-2-one and an activated pyrrole, specifically 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid or its corresponding ethyl ester. ewa.pubresearchgate.netgoogle.com This pyrrole building block is itself synthesized from simpler precursors. researchgate.netgoogle.com The case of Sunitinib directly illustrates how a functionalized pyrrole-3-carboxylate derivative is a crucial intermediate in the construction of a targeted cancer therapy, highlighting the strategic importance of such compounds in drug development. ewa.pubresearchgate.net

Advanced Structural Characterization and Elucidation of Methyl 4 Methyl 1h Pyrrole 3 Carboxylate and Its Analogues

X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis

Detailed crystallographic studies have been performed on analogues of Methyl 4-methyl-1H-pyrrole-3-carboxylate, providing a clear picture of the structural characteristics of this class of compounds. For instance, the analysis of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, a closely related analogue, yielded comprehensive data on its crystal structure. nih.govresearchgate.net The compound crystallizes in the monoclinic space group, and its crystal data has been thoroughly determined. nih.govresearchgate.net

The analysis revealed that in the crystal structure of Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, molecules are linked into dimers through C—H⋯F interactions. nih.gov These dimers are further connected into chains by strong N—H⋯O hydrogen bonds. nih.gov Additionally, aromatic π–π stacking interactions contribute to the formation of a three-dimensional network, with a centroid-centroid separation of 3.8416 (10) Å. nih.gov

Similarly, the crystal structure of another analogue, methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate, has been resolved, showing a monoclinic crystal system with bond lengths and angles falling within normal ranges. researchgate.net These analyses of analogues confirm the planarity of the pyrrole (B145914) ring and detail the spatial orientation of the substituent groups, which are crucial for understanding the molecule's chemical behavior.

Table 1: Crystallographic Data for Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆F₃NO₂ nih.gov |

| Molecular Weight | 193.13 g/mol nih.govresearchgate.net |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | C2/m researchgate.net |

| a (Å) | 16.643 (2) nih.govresearchgate.net |

| b (Å) | 7.1118 (10) nih.govresearchgate.net |

| c (Å) | 6.9618 (11) nih.govresearchgate.net |

| β (°) | 98.903 (7) nih.govresearchgate.net |

| Volume (ų) | 814.1 (2) nih.govresearchgate.net |

| Z | 4 nih.govresearchgate.net |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectra are used to confirm the proposed structure. The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The proton on the nitrogen (N-H) of the pyrrole ring typically appears as a broad singlet at a downfield chemical shift. The two protons on the pyrrole ring (at positions 2 and 5) would appear as distinct signals, with their chemical shifts and coupling patterns providing information about their relative positions. The methyl group protons attached to the ring and the methyl group protons of the ester function would each produce a singlet, with characteristic chemical shifts.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives rise to a separate signal. The carbonyl carbon of the ester group is typically found at a significantly downfield chemical shift (around 160-170 ppm). The carbons of the pyrrole ring appear in the aromatic region of the spectrum, while the methyl carbons appear at upfield chemical shifts. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure. core.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole N-H | ~8.0-9.5 (broad s) | - |

| Pyrrole C2-H | ~6.7-7.5 (d) | ~115-125 |

| Pyrrole C5-H | ~6.0-6.8 (d) | ~105-115 |

| Ester -OCH₃ | ~3.7-3.9 (s) | ~50-55 |

| Ring -CH₃ | ~2.0-2.3 (s) | ~10-15 |

| Pyrrole C3 | - | ~110-120 |

| Pyrrole C4 | - | ~120-130 |

| Ester C=O | - | ~160-170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a primary method for determining the molecular weight of a compound with high accuracy and for obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₇H₉NO₂), the molecular weight is 139.15 g/mol . biosynth.comsigmaaldrich.com In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. The fragmentation pathways are predictable based on the functional groups present in the molecule. For this compound, characteristic fragmentation would involve the ester group and the pyrrole ring. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group as a radical. libretexts.org

Key expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would result in the formation of a stable acylium ion [M - 31]⁺.

Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage would lead to a fragment corresponding to the 4-methyl-pyrrole cation [M - 59]⁺.

Cleavage within the pyrrole ring: The stable aromatic ring can also undergo fragmentation, although this often requires higher energy.

These fragmentation patterns allow for the systematic piecing together of the molecule's structure, confirming the presence of the methyl ester and the substituted pyrrole core.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Corresponding Neutral Loss |

|---|---|---|

| 139 | [C₇H₉NO₂]⁺ (Molecular Ion) | - |

| 108 | [M - OCH₃]⁺ | •OCH₃ (31 u) |

| 80 | [M - COOCH₃]⁺ | •COOCH₃ (59 u) |

Computational and Theoretical Investigations of Methyl 4 Methyl 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of molecules. For pyrrole (B145914) derivatives, particularly methyl 4-methyl-1H-pyrrole-3-carboxylate, Density Functional Theory (DFT) is a commonly employed method. These calculations provide optimized geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties.

Detailed studies on analogous compounds, such as methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, have been performed using DFT methods like B3LYP and M06-2X with a 6-311++G(d,p) basis set. nih.gov These calculations yield theoretical vibrational frequencies that show good agreement with experimental data from FT-IR and Raman spectroscopy. nih.gov The assignments of these vibrational modes are often clarified using Potential Energy Distribution (PED) analysis. nih.gov

A key aspect of these investigations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.govscielo.org.mx A smaller energy gap suggests higher reactivity. For a related furopyrimidine compound, the HOMO-LUMO energies were calculated to understand its charge transfer characteristics. scielo.org.mx The molecular electrostatic potential (MEP) map is another valuable tool derived from these calculations, which helps in identifying the electrophilic and nucleophilic sites within the molecule. scielo.org.mxelifesciences.org

Table 1: Representative Quantum Chemical Calculation Data for Pyrrole Derivatives

| Parameter | Method/Basis Set | Calculated Value | Significance |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) | Varies with conformation | Indicates molecular polarity |

Note: The values are representative for pyrrole derivatives and may vary for the specific title compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the preferred conformations, flexibility, and dynamic behavior of this compound. These simulations solve Newton's equations of motion for a system of atoms, providing trajectories that describe how the positions and velocities of particles vary with time. mdpi.com

For flexible molecules, conformational analysis is often initiated by scanning the potential energy surface (PES). This involves systematically rotating specific rotatable bonds (dihedral angles) and calculating the energy at each step to identify low-energy conformers. researchgate.net For instance, in a study of a dihydroquinoline-carboxylate, the rotation of the ester group and the methylthio group were scanned to identify the most stable conformers. mdpi.com

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in predicting the mechanisms of chemical reactions and calculating their energy profiles. For the synthesis of substituted pyrroles like this compound, several synthetic routes exist, such as the Knorr, Hantzsch, or Van Leusen pyrrole syntheses. researchgate.netorganic-chemistry.org DFT calculations can be used to model the reaction pathways for these syntheses.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction mechanism can be constructed. For example, a plausible mechanism for the formation of a 2,4,5-trisubstituted-1H-pyrrol-3-ol involves a nucleophilic addition-elimination, followed by an intramolecular cyclization and tautomerization. mdpi.com Computational calculations can validate such proposed mechanisms by determining the activation energies for each step. mdpi.com The step with the highest activation energy is the rate-determining step of the reaction. These theoretical predictions help chemists to understand reaction outcomes and to optimize reaction conditions for better yields and selectivity.

Ligand-Protein Docking and Molecular Modeling in Drug Discovery

Pyrrole derivatives are recognized for their wide range of pharmacological activities, making them attractive scaffolds in drug discovery. nih.govontosight.airesearchgate.net Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein. researchgate.net

The process involves preparing the 3D structures of both the ligand and the protein. Molecular modeling software is then used to explore various possible orientations and conformations of the ligand within the protein's binding pocket. A scoring function is used to estimate the binding affinity, typically reported as a binding energy value (e.g., in kcal/mol). nih.gov Lower binding energies generally indicate a more stable protein-ligand complex.

Docking studies on various pyrrole derivatives have been conducted against numerous biological targets. For instance, novel pyrrole-based compounds have been evaluated as dual-acting MAO/AChE inhibitors for potential use in neurodegenerative diseases. mdpi.com Other studies have explored fused 1H-pyrrole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the active site, which are crucial for binding. nih.govmdpi.com

Table 2: Representative Docking Study Results for Pyrrole Derivatives Against Various Protein Targets

| Pyrrole Derivative Class | Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Fused 1H-Pyrroles | EGFR | 4HJO | -23.49 (Reference) | Met769, Leu694, Ala719 |

| Fused 1H-Pyrroles | CDK-2 | 6GUH | -21.50 to -24.00 | Not specified |

| Pyrrole-based Schiff Bases | MAO-B | 2V5Z | Not specified | Ile199, Tyr326, Tyr398 |

| N-substituted pyrroles | HIV-1 Reverse Transcriptase | 3MNW | -265.9 | Not specified |

Note: These results are for various derivatives and not the specific title compound. The values serve to illustrate the application of docking in drug discovery for this class of compounds. researchgate.netnih.govmdpi.com

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes